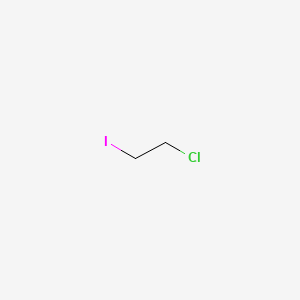

1-Chloro-2-iodoethane

概要

説明

1-Chloro-2-iodoethane is an organohalogen compound with the molecular formula C₂H₄ClI. It is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

準備方法

1-Chloro-2-iodoethane can be synthesized through several methods:

化学反応の分析

Uses

-

1-Chloro-2-iodoethane is used as a mild electrophile for iodination of metallated species, such as the conversion of an ortho-lithiated benzyl ether to the corresponding ortho-iodide .

-

It reacts with 5-hydroxy- naphthoquinone to produce 5-(2-chloro-ethoxy)- naphthoquinone .

General Reactivity

The reactivity of this compound is primarily governed by the presence of the two halogen atoms. Alkyl iodides are generally more reactive than alkyl chlorides due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. Thus, iodine is more easily displaced in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Both the chlorine and iodine atoms in this compound can be replaced by nucleophiles. The iodine atom is the better leaving group and is typically replaced first.

Elimination Reactions

Under strongly basic conditions, this compound can undergo elimination reactions to form ethene. The reaction can proceed via E1 or E2 mechanisms, depending on the specific conditions .

Reaction Thermochemistry

The heat of reaction (ΔrH°) for the decomposition of this compound into iodine, chlorine, and ethene in the gas phase is 320.7 ± 4.2 kJ/mol .

C_2H_4ClI_{(g)}\longrightarrow I_{(g)}+Cl_{(g)}+C_2H_4_{(g)}

Table: Thermodynamic Properties

| Quantity | Value | Units | Method |

|---|---|---|---|

| Δ<sub>f</sub>H° gas | -47.7 ± 5.0 | kJ/mol | Kin |

| Δ<sub>r</sub>H° (decomposition) | 320. ± 4.2 | kJ/mol | Kin |

Handling Precautions

This compound is a dialkylating agent and should be used only in an effective fume hood. Avoid inhalation of the vapour and contact of the liquid with the skin. The compound is light-sensitive and should be stored refrigerated in the dark . this compound may be harmful if swallowed and cause skin and eye irritation .

Purification

This compound that is exposed to light and air develops a slight rose-colored tint due to the formation of I2. It is usually suitable for use unless the color is very pronounced. The compound is purified by washing with aq thiosulfate and redistillation at reduced pressure .

科学的研究の応用

1-Chloro-2-iodoethane (C2H4ClI) is a chemical compound with diverse applications, primarily as a reagent in organic synthesis. It is also known by several synonyms, including 2-Chloro-1-iodoethane, 2-IODOETHYL CHLORIDE, and Ethylene chloroiodide .

Scientific Research Applications

Use as a Mild Electrophile: this compound serves as a mild electrophile for iodination of metallated species . For instance, it facilitates the conversion of an ortho-lithiated benzyl ether to the corresponding ortho-iodide .

Reaction with 5-hydroxy-[1,4]naphthoquinone: this compound reacts with 5-hydroxy-[1,4]naphthoquinone to produce 5-(2-chloro-ethoxy)-[1,4]naphthoquinone .

Vibrational Spectroscopy: Raman and infrared absorption spectra of liquid this compound have been obtained and analyzed to understand its vibrational modes and conformational isomers . The anti isomer is typically more stable in the condensed phase due to steric interactions between the chlorine and iodine atoms .

Other Applications:

- As a reagent in synthetic organic chemistry

- For halogenation and iodination reactions

- In the synthesis of omega-Functional Alkanols, Carboxylic Acids, Amines & Halides

Safety Considerations

- This compound is a dialkylating agent and should be used only in an effective fume hood .

- Avoid inhalation of the vapor and contact of the liquid with skin .

- It is incompatible with strong oxidizing agents .

- Store in cool, dry conditions in well-sealed containers . Thermal decomposition can lead to the release of irritating gases and vapors .

作用機序

The mechanism of action of 1-chloro-2-iodoethane involves its ability to act as an electrophile in various reactions. For example, in electrophilic aromatic substitution reactions, it can generate a carbocation intermediate that reacts with aromatic compounds . In photodissociation, the compound absorbs UV light, leading to the breaking of the carbon-halogen bond and formation of reactive intermediates .

類似化合物との比較

1-Chloro-2-iodoethane can be compared with other similar compounds such as:

1-Bromo-2-iodoethane: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity due to the different halogen.

1-Chloro-2-bromoethane: Contains both chlorine and bromine atoms. Its reactivity and applications may vary compared to this compound.

1,2-Dichloroethane: Contains two chlorine atoms and is commonly used as a solvent and in the production of vinyl chloride.

This compound is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and applications in organic synthesis and research.

生物活性

1-Chloro-2-iodoethane (C2H4ClI), also known as ethylene chloroiodide, is an organohalogen compound with significant applications in organic synthesis and potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 624-70-4 |

| Molecular Formula | C2H4ClI |

| Molecular Weight | 190.41 g/mol |

| Density | 2.088 g/cm³ |

| Melting Point | -15.6 °C |

| Solubility | Soluble in organic solvents, insoluble in water |

This compound acts primarily as a dialkylating agent , which means it can introduce alkyl groups into various substrates, leading to the formation of more complex molecules. This electrophilic behavior allows it to participate in various chemical reactions, including:

- Iodination of Aromatic Compounds : It can iodinate metallated species, facilitating the conversion of ortho-lithiated benzyl ethers to ortho-iodides .

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceutical compounds .

Toxicity and Safety

The compound exhibits several toxicological effects:

- Skin and Eye Irritation : It is classified as a skin irritant (H315) and causes serious eye irritation (H319) upon contact .

- Respiratory Irritation : Inhalation can lead to respiratory irritation (H335), necessitating the use of protective equipment when handling the substance .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the potential anticancer properties of this compound on various cancer cell lines. The results indicated that at certain concentrations, it inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent .

- Neurotoxicity Assessment : Research examining the neurotoxic effects of halogenated compounds found that this compound exhibited neurotoxic properties in animal models, affecting motor coordination and cognitive functions. The study highlighted the need for caution in its use due to these adverse effects .

- Environmental Impact : Investigations into the environmental persistence of this compound revealed that it poses risks to aquatic life due to its toxicity. The compound's degradation products were also shown to have harmful effects on various organisms, underscoring the importance of proper disposal and management practices .

特性

IUPAC Name |

1-chloro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWWWQGSFTWWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211458 | |

| Record name | 1,2-Chloroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-70-4 | |

| Record name | 1,2-Chloroiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Chloroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-iodoethane (stabilized with Copper chip) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the photodissociation dynamics of 1-chloro-2-iodoethane?

A: Understanding the photodissociation dynamics of molecules like this compound provides insights into the fundamental principles governing bond breaking and energy redistribution upon light absorption [, ]. This knowledge is crucial for various applications, including atmospheric chemistry, development of laser techniques, and understanding photochemical reactions.

Q2: How do the photodissociation dynamics of this compound differ from iodoethane, and what does this difference suggest about the molecular behavior?

A: Research using resonance Raman spectroscopy revealed that this compound exhibits more motion along non-C—I stretch modes during photodissociation compared to iodoethane []. This observation, supported by time-of-flight photofragment spectroscopy, suggests that the presence of the chlorine atom in this compound influences the energy distribution during the bond-breaking process, leading to a higher degree of internal excitation in the photoproducts [].

Q3: What are the common applications of this compound in synthetic chemistry?

A: this compound serves as a versatile reagent in organic synthesis []. Its primary applications include:

- Iodinating agent: It reacts with organometallic compounds [] and carbanions [] to introduce iodine atoms into the molecular structure.

- Alkylating agent: It can be used to introduce an ethyl group with a chlorine substituent into target molecules [].

Q4: What spectroscopic techniques have been used to characterize this compound, and what information do they provide?

A4:

- Resonance Raman Spectroscopy: This technique was employed to investigate the short-time photodissociation dynamics of this compound in solution [, ]. It provides insights into the vibrational modes involved in the molecule's excited state and how energy is redistributed during bond breaking.

- NMR Spectroscopy: This technique is used for routine analysis of this compound purity [], providing information about its structure and the chemical environment of its constituent atoms.

- Vibrational Spectroscopy: This broader category, which likely encompasses infrared spectroscopy, has been used to study the vibrational modes and assign them to specific molecular motions within this compound [].

Q5: Are there any known safety concerns associated with handling this compound?

A: Yes, this compound is identified as a dialkylating agent, indicating potential hazards []. Specific precautions include:

- Inhalation: Avoid breathing in the vapor due to potential respiratory irritation or toxicity [].

- Skin Contact: Prevent contact with skin as it can cause irritation or other adverse reactions [].

- Storage: Store the compound in a dark, cool environment due to its light sensitivity [].

Q6: What resources or infrastructure are important for advancing research on compounds like this compound?

A6: Continued research on this compound and similar compounds benefits from:

- Spectroscopic facilities: Access to advanced spectroscopic techniques like resonance Raman and time-resolved spectroscopy is essential for understanding reaction dynamics [, ].

- Computational resources: Molecular modeling and simulation studies require significant computational power to investigate reaction pathways and energy landscapes [].

- Chemical synthesis and analysis laboratories: Well-equipped labs are crucial for preparing, purifying, and characterizing this compound and its derivatives [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。